molecular formula C7H3Cl3O3 B147637 3,5,6-Trichlorosalicylic acid CAS No. 40932-60-3

3,5,6-Trichlorosalicylic acid

Cat. No.: B147637
CAS No.: 40932-60-3
M. Wt: 241.5 g/mol
InChI Key: IIHCUZVBIMTHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trichlorosalicylic acid is a derivative of salicylic acid, characterized by the presence of three chlorine atoms at the 3rd, 5th, and 6th positions on the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trichlorosalicylic acid typically involves the chlorination of salicylic acid. The process begins with the chlorination of salicylic acid in concentrated sulfuric acid, followed by the use of an iodine catalyst to achieve the trichlorination. The reaction is carried out at elevated temperatures, around 70°C, for a period of 2 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of fuming sulfuric acid and a potassium iodide catalyst to facilitate the chlorination reaction. The entire process is conducted in a single reaction vessel, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trichlorosalicylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products may include derivatives with hydroxyl or other functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.

Scientific Research Applications

3,5,6-Trichlorosalicylic acid has several applications in scientific research:

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, which lacks the chlorine substitutions.

    5-Chlorosalicylic Acid: A derivative with a single chlorine atom at the 5th position.

    3,5-Dichlorosalicylic Acid: A derivative with two chlorine atoms at the 3rd and 5th positions.

Uniqueness: 3,5,6-Trichlorosalicylic acid is unique due to the presence of three chlorine atoms, which significantly alter its chemical and photophysical properties compared to its analogs. The increased number of chlorine substitutions enhances its stability and reactivity, making it suitable for specific applications that other derivatives may not fulfill .

Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068265
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40932-60-3
Record name 2,3,5-Trichloro-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40932-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trichlorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trichlorosalicylic acid
Reactant of Route 2
Reactant of Route 2
3,5,6-Trichlorosalicylic acid
Reactant of Route 3
3,5,6-Trichlorosalicylic acid
Reactant of Route 4
Reactant of Route 4
3,5,6-Trichlorosalicylic acid
Reactant of Route 5
3,5,6-Trichlorosalicylic acid
Reactant of Route 6
Reactant of Route 6
3,5,6-Trichlorosalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.